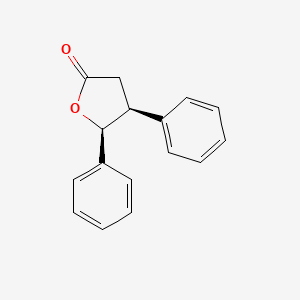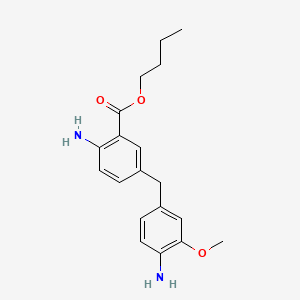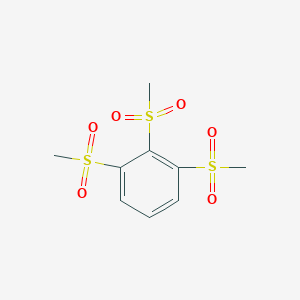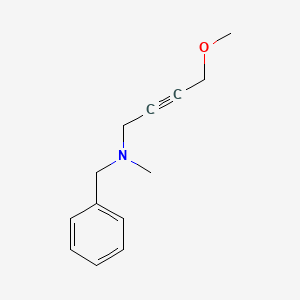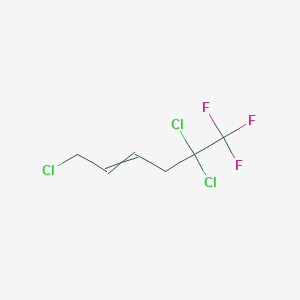
1,5,5-Trichloro-6,6,6-trifluorohex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5-Trichloro-6,6,6-trifluorohex-2-ene is an organic compound with the molecular formula C6H6Cl3F3 It is characterized by the presence of both chlorine and fluorine atoms attached to a hexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trichloro-6,6,6-trifluorohex-2-ene typically involves the halogenation of hexene derivatives. One common method includes the reaction of hex-2-ene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,5,5-Trichloro-6,6,6-trifluorohex-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the hexene backbone allows for addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used for substitution reactions.
Addition: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can result in saturated compounds .
Aplicaciones Científicas De Investigación
1,5,5-Trichloro-6,6,6-trifluorohex-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5,5-Trichloro-6,6,6-trifluorohex-2-ene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various environments. The specific pathways involved depend on the context of its application, such as in chemical reactions or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Another halogenated compound with similar properties.
1,1,1-Trichloro-2,2,2-trifluoroethane: A compound with a similar halogenation pattern but different backbone structure.
Uniqueness
1,5,5-Trichloro-6,6,6-trifluorohex-2-ene is unique due to its specific arrangement of chlorine and fluorine atoms on a hexene backbone. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
68085-62-1 |
|---|---|
Fórmula molecular |
C6H6Cl3F3 |
Peso molecular |
241.5 g/mol |
Nombre IUPAC |
1,5,5-trichloro-6,6,6-trifluorohex-2-ene |
InChI |
InChI=1S/C6H6Cl3F3/c7-4-2-1-3-5(8,9)6(10,11)12/h1-2H,3-4H2 |
Clave InChI |
FDLUCKVEQPUKCR-UHFFFAOYSA-N |
SMILES canónico |
C(C=CCCl)C(C(F)(F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
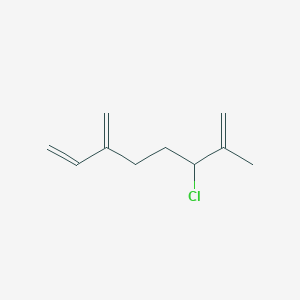
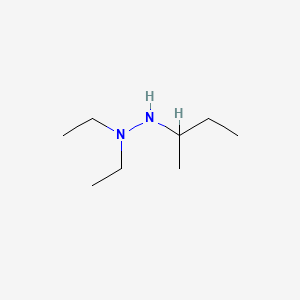
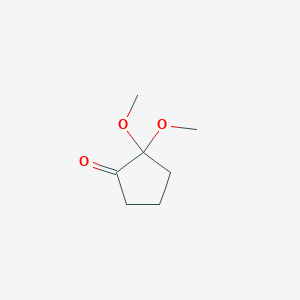
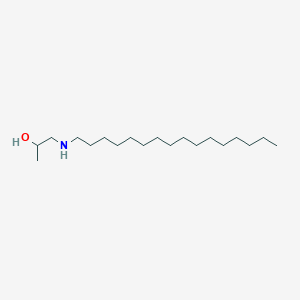

![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
